molecular formula C16H18FNO2S2 B2494248 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097937-16-9

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Cat. No.: B2494248
CAS No.: 2097937-16-9
M. Wt: 339.44
InChI Key: CNJABNNBQZFLLM-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a complex organic compound that features a combination of fluorophenyl, thiophene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the fluorophenyl group through a nucleophilic substitution reaction. The acetamide group is then introduced via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain optimal conditions throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl and thiophene groups can bind to active sites on enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-16(20,8-12-6-7-21-9-12)11-18-15(19)10-22-14-4-2-13(17)3-5-14/h2-7,9,20H,8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJABNNBQZFLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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